3-Piperidinol, 1-amino-
Description
Historical Context of Piperidine (B6355638) Scaffolds in Drug Discovery and Development
The journey of piperidine in science began with its isolation in 1850. Since then, the six-membered nitrogen-containing heterocyclic ring of piperidine has become one of the most important synthetic fragments in the design of pharmaceutical drugs. nih.govarizona.edu Its prevalence is underscored by the fact that over 70 commercially available drugs, including several blockbuster medications, feature a piperidine scaffold. arizona.edu The versatility of the piperidine ring allows it to serve as a crucial building block in the synthesis of a wide range of medicinal agents, from central nervous system modulators to anticancer drugs. arizona.edu The continuous exploration of piperidine derivatives has led to significant advancements in medicinal chemistry, with a constant stream of new, biologically active scaffolds being proposed by the scientific community. nih.gov
Significance of Hydroxylated and Aminated Piperidine Derivatives in Medicinal Chemistry
The introduction of hydroxyl (-OH) and amino (-NH2) groups onto the piperidine scaffold dramatically expands its chemical diversity and biological potential. acs.org Hydroxylated piperidine derivatives, for instance, are key components in numerous bioactive compounds and natural products. beilstein-journals.orgaalto.fi The position and stereochemistry of the hydroxyl group can significantly influence a molecule's pharmacological properties. thieme-connect.comacs.org
Similarly, aminated piperidine derivatives are of great interest due to their potential to interact with various biological targets. ontosight.aiontosight.ai The amino group can participate in hydrogen bonding and other interactions, which is crucial for the binding of a drug to its target receptor or enzyme. The combination of both hydroxyl and amino groups on a piperidine ring, as seen in aminopiperidinols, creates a privileged scaffold with multiple points for functionalization and interaction with biological systems. This dual functionality makes them highly valuable as chiral building blocks in the synthesis of complex and stereochemically defined molecules.
Specific Research Focus: The 3-Piperidinol, 1-Amino- Moiety and Related Analogues
The specific compound, 3-Piperidinol, 1-amino-, has become a focal point of research due to its unique structural arrangement. The presence of an amino group at the 1-position and a hydroxyl group at the 3-position of the piperidine ring presents both synthetic challenges and therapeutic opportunities.
Synthesis and Stereochemistry: The synthesis of 3-Piperidinol, 1-amino- and its analogues often involves multi-step reaction sequences. prepchem.com Key synthetic strategies include reductive amination of piperidone precursors and the formation of epoxypiperidines followed by ring-opening with amines. acs.orgnih.gov Achieving stereocontrol is a critical aspect of the synthesis, as the stereochemistry of the hydroxyl and amino groups can profoundly impact the biological activity of the final compound. thieme-connect.comresearchgate.net Researchers have developed stereodivergent synthetic routes to access both cis and trans isomers of substituted 3-hydroxypiperidines. beilstein-journals.orgaalto.fi
Research Applications: The 3-Piperidinol, 1-amino- moiety and its derivatives are being investigated for a range of potential therapeutic applications. Studies have explored their use as:
Antitubercular agents: Certain piperidinol derivatives have shown significant activity against Mycobacterium tuberculosis.
Neuroactive compounds: The structural similarity of piperidine derivatives to neurotransmitters suggests their potential in treating neurological and neuropsychiatric disorders. ontosight.ai
Anticancer agents: Some derivatives have demonstrated the ability to induce apoptosis in cancer cell lines.
Kinase inhibitors: The piperidine scaffold can enhance the binding affinity of inhibitors to protein kinases, which are important targets in cancer therapy.
The conformational flexibility of the piperidine ring, combined with the specific functionalization of the 3-Piperidinol, 1-amino- moiety, allows for the design of molecules with tailored pharmacological profiles.
Data Tables
Table 1: Physicochemical Properties of 3-Piperidinol, 1-amino-
| Property | Value |
| Molecular Formula | C5H12N2O |
| Molecular Weight | 116.16 g/mol |
| Boiling Point | 84-86 °C at 0.45 Torr. |
| Melting Point | 85-86 °C. |
Table 2: Selected Research on Piperidine Derivatives
| Research Area | Key Findings |
| Synthesis | Development of stereoselective methods for producing chiral piperidine building blocks. beilstein-journals.orgaalto.fiuni-regensburg.de |
| Medicinal Chemistry | Piperidine scaffolds are integral to drugs for CNS disorders, cancer, and infectious diseases. nih.govarizona.edu |
| Bioactivity | Hydroxylated and aminated derivatives show enhanced biological activity and target interaction. acs.org |
Structure
3D Structure
Properties
IUPAC Name |
1-aminopiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-7-3-1-2-5(8)4-7/h5,8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZVCCWYHSHJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293225 | |
| Record name | 3-Piperidinol, 1-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151666-28-3, 75332-31-9 | |
| Record name | 1-Amino-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151666-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Piperidinol, 1-amino- | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-Piperidinol, 1-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Piperidinol, 1 Amino and Analogues
Strategies for the Construction of Piperidine Rings Bearing Hydroxyl and Amino Functionalities
Chemical Rearrangements (e.g., Curtius, Hofmann) for Amine Incorporation
Chemical rearrangements that convert carboxylic acid derivatives into primary amines are established methods for incorporating nitrogen-containing functional groups onto a piperidine scaffold. nih.govrsc.org The Curtius and Hofmann rearrangements are notable examples, proceeding through isocyanate intermediates to yield amines with one less carbon atom than the starting material. libretexts.orgjove.com
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097), which can be generated from a corresponding carboxylic acid. nih.govnih.gov This method is valued for its tolerance of various functional groups and the reaction proceeds with complete retention of the migrating group's stereochemistry. nih.govnih.gov The resulting isocyanate can be hydrolyzed to produce a primary amine. nih.govnumberanalytics.com This strategy has been applied to the synthesis of various aminopiperidines, where a piperidine-carboxylic acid derivative is the starting point for introducing an exocyclic amine. nih.govevitachem.com For instance, diphenylphosphoryl azide (DPPA) is a common reagent used to facilitate the Curtius rearrangement under milder conditions. nih.gov
The Hofmann rearrangement converts a primary amide into a primary amine using a halogen, such as bromine, in the presence of a strong base. jove.com Similar to the Curtius rearrangement, it involves the migration of an alkyl or aryl group from the carbonyl carbon to a nitrogen atom, resulting in the loss of the carbonyl group as carbon dioxide. jove.com This reaction also ensures the retention of configuration of the migrating group. jove.com The Hofmann rearrangement has been utilized in the synthesis of 3-aminopiperidine derivatives from corresponding piperidine-3-carboxamides, demonstrating its utility in creating chiral amine centers on the piperidine ring with high stereochemical fidelity. thieme-connect.comgoogle.com While these methods are powerful for creating exocyclic amines (e.g., at the C-3 position), their direct application to form the N-amino (hydrazine) moiety of 1-amino-3-piperidinol is less common and would require a different substrate strategy.
Reductive Amination of Piperidin-3-ones
Reductive amination of piperidin-3-one (B1582230) precursors is a direct and widely used method for synthesizing 3-aminopiperidine derivatives. nih.gov This two-step, one-pot process involves the reaction of a ketone (the piperidin-3-one) with an amine to form an intermediate enamine or iminium ion, which is then reduced in situ to the corresponding amine.
The synthesis of 1-amino-3-piperidinol, specifically, can be envisioned through the reductive amination of a suitable N-protected piperidin-3-one with hydrazine (B178648) or a protected hydrazine derivative. The initial condensation would form a hydrazone, which is subsequently reduced to the desired 1-amino group. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion/enamine in the presence of the ketone.
Early synthetic routes for related piperidine structures utilized reagents like sodium cyanoborohydride for such transformations. The key challenge in this approach is managing the reactivity of the hydrazine nucleophile and controlling the selectivity of the reduction. The choice of protecting groups on the piperidinone nitrogen is crucial to ensure compatibility with the reaction conditions and to allow for subsequent deprotection if necessary.
Hydrogenation of Hydroxy- or Aminopyridines
The catalytic hydrogenation of substituted pyridine (B92270) rings is one of the most fundamental and efficient strategies for accessing the piperidine core. rsc.orgmdpi.com This approach is attractive as it is atom-economical and starts from readily available aromatic precursors. rsc.org The synthesis of 3-piperidinol and its analogues often begins with the reduction of 3-hydroxypyridine (B118123) or a protected derivative. uni-regensburg.degoogle.com Similarly, 3-aminopiperidines can be prepared via the hydrogenation of 3-aminopyridine. evitachem.comgoogle.com
However, the hydrogenation of pyridines can be challenging due to the aromatic stability of the ring and the potential for the nitrogen heteroatom to poison the catalyst. rsc.org To overcome this, reactions often require high pressures, elevated temperatures, or activation of the pyridine ring by N-alkylation or N-acylation to form a pyridinium (B92312) salt, which lowers the resonance energy and facilitates reduction. google.comunimi.it
Achieving stereocontrol during pyridine hydrogenation is critical for producing specific isomers of substituted piperidines. Diastereoselective hydrogenation often relies on substrate control, where existing stereocenters on the pyridine ring or its substituents direct the approach of hydrogen. rsc.orgresearchgate.net
Enantioselective hydrogenation (EH) employs chiral catalysts to produce enantiomerically enriched piperidines from prochiral pyridines. rsc.org This field has seen significant advances, with transition-metal complexes of iridium, rhodium, and ruthenium paired with chiral phosphine (B1218219) ligands being particularly successful. rsc.orgunimi.itnih.gov For instance, Rh-JosiPhos catalysts have been used for the highly enantioselective hydrogenation of 3-substituted pyridinium salts, achieving enantiomeric excesses (ee) up to 90%. unimi.it Ruthenium catalysts, such as those based on Ru-DTBM-segphos, have also demonstrated high efficiency and enantioselectivity for the hydrogenation of certain substituted pyridines under mild pressures. nih.govacs.org
The table below summarizes key findings in the enantioselective hydrogenation of pyridine derivatives.
| Catalytic System | Substrate Type | Key Conditions | Stereochemical Outcome | Source |
|---|---|---|---|---|
| [Rh(nbd)₂]BF₄ / Chiral Diphosphine (e.g., Josiphos) | N-Benzylated 3-Substituted Pyridinium Salts | Presence of Et₃N base | Up to 90% ee | unimi.it |
| Ru-DTBM-segphos | Pyridine-Pyrroline Trisubstituted Alkenes | 25 psi H₂, 50 °C | ≥90% ee | nih.govacs.org |
| [Ir(cod)Cl]₂ / Chiral Ligand | Trisubstituted Pyridines | - | Up to 99% ee | rsc.org |
| Rhodium / Chiral Diphosphine (e.g., DIOP, BINAP) | Monosubstituted Pyridines | Low temperature | Low but significant ee (24-27%) | researchgate.net |
A variety of metals are effective for pyridine hydrogenation, including rhodium, ruthenium, iridium, palladium, and platinum. rsc.orggoogle.comunimi.itnih.gov Nickel-based catalysts, particularly Raney Nickel, are a cost-effective option, though they often require harsh conditions like high hydrogen pressures (around 100 atm), which demands specialized and expensive equipment. google.com
A significant challenge with common catalysts like Raney Nickel or Palladium on carbon (Pd/C) when reducing N-benzyl pyridinium salts is the undesired cleavage (debenzylation) of the N-benzyl group. google.com To address this, specialized nickel-based catalysts have been developed. One patented process describes a nickel-based catalyst prepared from nickel sulfate, sodium hypophosphite, and other components, which allows for the reduction of N-benzyl-3-hydroxypyridinium salts under moderate hydrogen pressure (3-5 atm) without significant debenzylation, making the process more suitable for industrial production. google.com
The nature of the catalyst support can also influence activity. Studies on supported nickel catalysts have shown that acidic supports like alumina (B75360) (Al₂O₃) can create an electron-deficient nickel surface, which enhances the adsorption of H₂ and pyridine, thereby favoring hydrogenation. acs.orgresearchgate.net In contrast, basic supports like magnesia (MgO) lead to a more electron-rich nickel surface, which can decrease hydrogenation activity. acs.orgresearchgate.net
Michael/Mannich Domino Reactions for Piperidinone Precursors
Domino reactions, or cascade reactions, provide a highly efficient route to complex molecular architectures by combining multiple bond-forming events in a single pot without isolating intermediates. mdpi.com The synthesis of polysubstituted piperidin-2-one skeletons, which are direct precursors to 3-hydroxypiperidines via reduction of the ketone, can be achieved through Michael/Mannich domino reactions. acs.orgresearchgate.net
One such strategy involves a four-component reaction between a substituted nitrostyrene, an aromatic aldehyde, ammonium (B1175870) acetate, and a dialkyl malonate to generate highly functionalized 2-piperidinones. researchgate.net The sequence typically involves a Knoevenagel condensation, a Michael addition, and two consecutive Mannich reactions to form the piperidine ring. mdpi.com
More advanced versions of this strategy employ organocatalysis to achieve enantioselectivity. For example, a bifunctional squaramide catalyst has been used in a sequential aza-Michael/Michael/Mannich domino reaction of 2-aminochalcones and 5-alkenyl-thiazolones. acs.orgfigshare.com This method produces complex bridged polycyclic piperidinone skeletons with excellent yields (up to 95%) and outstanding stereochemical control (up to 99% ee). acs.orgfigshare.com These piperidinone products can then be converted to the corresponding piperidinols through stereoselective reduction.
Nucleophilic Substitution Reactions (e.g., SN2 with Stereochemical Control)
Nucleophilic substitution reactions are fundamental for the interconversion of functional groups and are particularly useful for introducing substituents onto a pre-formed piperidine ring with stereochemical control. The SN2 (bimolecular nucleophilic substitution) reaction is a powerful tool in this context, as it proceeds with a predictable inversion of configuration at the stereocenter.
In the synthesis of 3-piperidinol analogues, an existing hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate. Subsequent reaction with a nucleophile via an SN2 mechanism allows for the introduction of a new functional group with inversion of stereochemistry. researchgate.net
Palladium-Catalyzed Buchwald-Hartwig Amination Approaches
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone for the formation of carbon-nitrogen (C-N) bonds, particularly in the synthesis of aryl amines. wikipedia.org This reaction offers a powerful tool for the synthesis of precursors to 3-piperidinol, 1-amino-, and its analogues by coupling amines with aryl halides or pseudohalides like triflates. wikipedia.orgorganic-chemistry.org The versatility of this method allows for a broad substrate scope, accommodating various functional groups, which is a significant advantage over traditional methods that often require harsh conditions. wikipedia.org
The development of the Buchwald-Hartwig amination has seen several generations of catalyst systems, each expanding the reaction's scope and improving efficiency under milder conditions. wikipedia.org The first-generation catalysts, such as those based on P(o-tolyl)3, were effective for coupling secondary amines with aryl bromides. wikipedia.org Subsequent advancements introduced bidentate phosphine ligands like BINAP and DPPF, which enabled the reliable coupling of primary amines and expanded the range of suitable electrophiles to include aryl iodides and triflates. wikipedia.org More recently, the development of sterically hindered and electron-rich ligands, such as those from the Buchwald and Hartwig groups, has further broadened the applicability of this reaction. purdue.edursc.orgorgsyn.org
High-throughput experimentation (HTE) has been instrumental in optimizing Buchwald-Hartwig amination conditions for challenging substrates, including those containing heterocyclic moieties or functional groups prone to side reactions. purdue.edu HTE allows for the rapid screening of various catalysts, ligands, bases, and solvents to identify optimal reaction parameters, which is crucial when dealing with complex molecules like piperidine derivatives. purdue.edu For instance, studies have utilized HTE to overcome challenges such as protodehalogenation and β-hydride elimination, which can be problematic in the coupling of piperidine-based nucleophiles. purdue.edu
The choice of ligand is critical for a successful Buchwald-Hartwig amination. A variety of phosphine-based ligands have been developed, each with specific advantages. For example, ligands like tBuDavePhos have been shown to be effective in the amination of halo-pyrazoles with piperidine, often requiring microwave irradiation to achieve good yields in a reasonable timeframe. researchgate.net The table below summarizes some of the ligands and conditions used in Buchwald-Hartwig amination reactions relevant to the synthesis of aminopiperidine precursors.
| Ligand | Catalyst/Precatalyst | Substrates | Conditions | Key Findings | Reference |
|---|---|---|---|---|---|
| tBuDavePhos | Pd(dba)2 | 4-halo-1H-1-tritylpyrazoles and piperidine | Xylene, tBuOK, Microwave | Effective for C-N coupling with bulky substrates. | researchgate.net |
| XPhos | Not specified | 5-membered heteroarenes and piperidine-based nucleophiles | HTE screening of bases, solvents, temperature | Identified base-induced degradation of the arene electrophile as a key issue. | purdue.edu |
| BrettPhos | Not specified | Isoindoline electrophile and various amine nucleophiles | HTE focused on base and solvent significance | Optimized for high-yield, late-stage amination in PROTAC synthesis. | purdue.edu |
| Biaryl phosphine ligands | Pd(I) dimer complexes | Aryl halides with aliphatic and aromatic amines | Air-stable precatalysts | Competent precatalysts for cross-coupling amination reactions. | rsc.org |
| CM-phos | Pd(OAc)2 | Aryl mesylates and various amines | Aqueous medium and solvent-free conditions | Applicable to a diverse array of amines, including arylamines and NH-heterocycles. | orgsyn.org |
Asymmetric Synthesis and Stereochemical Control for Chiral Aminopiperidinols
The biological activity of aminopiperidinol derivatives is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to control the absolute and relative configuration of the stereocenters is of paramount importance.
A variety of enantioselective and diastereoselective synthetic routes have been developed to access chiral aminopiperidinols. These methods often rely on the use of chiral catalysts or auxiliaries to induce stereoselectivity.
One approach involves the asymmetric reduction of N-sulfinyl β-amino ketones, derived from N-sulfinyl β-amino Weinreb amides, to produce syn and anti N-sulfinyl 1,3-amino alcohols with high stereoselectivity. temple.edu These intermediates can then undergo intramolecular cascade-cyclization to form piperidine-containing natural products. temple.edu
Rhodium-catalyzed asymmetric reductive Heck reactions have also been employed for the synthesis of enantioenriched 3-substituted piperidines. nih.gov This method involves the coupling of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate, followed by reduction to afford the desired piperidine derivatives with high yield and excellent enantioselectivity. nih.gov
Another strategy utilizes the asymmetric intramolecular Michael reaction of acyclic precursors. For example, the cyclization of ethyl (E)-5-[benzyl-(3-oxobutyl)amino]pent-2-enoate using a chiral amine like (R)-1-phenylethylamine can produce chiral piperidine derivatives with good enantiomeric excess. rsc.org The enantiomeric excess can often be further enhanced through recrystallization of the corresponding salts. rsc.org
The table below highlights some enantioselective and diastereoselective synthetic routes towards chiral aminopiperidinols.
| Method | Key Intermediate/Reaction | Chiral Source/Catalyst | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Sulfinimine Chemistry | Stereoselective reduction of N-sulfinyl β-amino ketones | Chiral sulfinimine | syn and anti N-sulfinyl 1,3-amino alcohols | Provides access to piperidine-containing natural products. | temple.edu |
| Rh-catalyzed Asymmetric Reductive Heck Reaction | Carbometalation of dihydropyridine | Rh-catalyst with chiral ligand | Enantioenriched 3-substituted piperidines | Broad functional group tolerance and applicable to gram-scale synthesis. | nih.gov |
| Asymmetric Intramolecular Michael Reaction | Cyclization of acyclic amino-enoates | Chiral amine (e.g., (R)-1-phenylethylamine) | Chiral piperidine derivatives | Enantiomeric excess can be improved by recrystallization. | rsc.org |
| Cooperative Catalysis | Enantioselective aminomethylation of an arylacetic acid ester | Isothiourea and Brønsted acid | α-aryl-β2-amino esters | Leads to the synthesis of biologically active compounds like (S)-Venlafaxine. | st-andrews.ac.uk |
The "chiral pool" refers to the collection of abundant, enantiopure compounds from nature, such as amino acids, sugars, and terpenes, which serve as versatile starting materials in asymmetric synthesis. wikipedia.org This strategy is highly effective for the synthesis of complex chiral molecules as the inherent chirality of the starting material is often preserved throughout the reaction sequence. wikipedia.org
L-Glutamic Acid: L-glutamic acid is a widely used chiral pool precursor for the synthesis of piperidine alkaloids. researchgate.netnih.gov For example, it has been used to synthesize a (3S)-piperidinol synthon, which served as a key intermediate in the synthesis of neurokinin substance P receptor antagonists. nih.gov The synthesis involved a regioselective reduction of a glutarimide (B196013) derived from L-glutamic acid. nih.gov L-glutamic acid can also be a starting point for creating protected α-aminoaldehydes used in diastereoselective Pictet-Spengler reactions to form tetrahydro-β-carbolines, which can be precursors to more complex alkaloids. mdpi.com
L-Malic Acid: L-malic acid, a dicarboxylic acid found in apples, is another valuable chiral pool starting material. wikipedia.orgsigmaaldrich.com It can be used to synthesize chiral synthons for the construction of various natural products. researchgate.net For instance, it has been employed in the synthesis of dihydrokavain (B1670604) and isochromenone natural products. researchgate.net Its utility also extends to being a resolving agent for racemic amines. wikipedia.org
2-Deoxy-D-ribose: 2-Deoxy-D-ribose, a component of DNA, can be chemically converted into various chiral building blocks. rsc.org It can be used to prepare C-nucleosides and can be transformed into its enantiomer, 2-deoxy-L-ribose, through a multi-step process involving protection, activation, inversion, and deprotection. rsc.orggoogle.comresearchgate.net This provides access to the L-series of deoxyribonucleosides and other chiral molecules. researchgate.net
The following table summarizes the use of these chiral pool precursors in the synthesis of chiral molecules.
| Chiral Pool Precursor | Derived Chiral Building Block | Target Molecule/Scaffold | Key Transformation | Reference |
|---|---|---|---|---|
| L-Glutamic Acid | (3S)-Piperidinol synthon | Neurokinin substance P receptor antagonists | Regioselective reduction of glutarimide | nih.gov |
| L-Malic Acid | Ethyl (S)-2-hydroxy-4-phenylbutanoate | (S)-Dihydrokavain | Regioselective ring-opening of a cyclic sulfate | researchgate.net |
| 2-Deoxy-D-ribose | 2-deoxy-3,5-O-disubstituted-D-ribofuranose | C-(2'-deoxyribonucleosides) | Reaction with lithiated pyridine or pyrimidine (B1678525) derivatives | rsc.org |
| L-Glutamic Acid | Protected α-aminoaldehydes | Tetrahydro-β-carbolines | Diastereoselective Pictet-Spengler reaction | mdpi.com |
| 2-Deoxy-D-ribose | 2-deoxy-L-ribose | L-deoxyribonucleosides | Stereochemical inversion of 3- and 4-OH groups | google.com |
Chiral piperidone derivatives are versatile intermediates for the synthesis of a wide range of alkaloids and other biologically active compounds. One method for preparing N-substituted 4-piperidones involves a one-pot oxidation-cyclization of divinyl ketone with a primary amine, mediated by manganese dioxide. kcl.ac.uk When a chiral amine such as (S)-α-phenylethylamine is used, this protocol yields separable diastereomeric 4-piperidone (B1582916) products with resolved stereochemistry at the 2-position of the piperidine ring. kcl.ac.uk These chiral 2-substituted 4-piperidones can then be used in the synthesis of various compounds, including analogues of the acetylcholinesterase inhibitor donepezil. kcl.ac.uk
Another approach to chiral piperidine building blocks is through the asymmetric intramolecular Michael reaction of acyclic precursors, which can lead to the formation of chiral piperidine acetates. rsc.org These versatile building blocks can be further elaborated to construct various alkaloid skeletons. rsc.org
Biocatalytic Resolution: Biocatalysis offers a powerful and environmentally friendly approach for the enantioselective synthesis and resolution of chiral compounds. symeres.comsemanticscholar.org Enzymes, such as lipases and transaminases, can catalyze reactions with high enantioselectivity under mild conditions. symeres.com
Enzymatic kinetic resolution is a widely used technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. mdpi.com For example, lipases can be used for the enantioselective acylation or hydrolysis of racemic alcohols and esters. mdpi.com Transaminases are particularly useful for the synthesis of chiral amines and amino acids through the amination of prochiral ketones or the resolution of racemic amines. nih.govchemrxiv.org Dynamic kinetic resolution (DKR) is an even more efficient process where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. nih.govnih.gov
Classical Resolution: Classical resolution is a well-established method for separating enantiomers that involves the formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent. onyxipca.comwikipedia.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.org Common chiral resolving agents include tartaric acid, malic acid, mandelic acid, and camphor (B46023) sulfonic acid. onyxipca.com After separation, the desired enantiomer is recovered by removing the resolving agent. wikipedia.org While this method can be effective and scalable, it is often a trial-and-error process to find the optimal resolving agent and crystallization conditions. onyxipca.comresearchgate.net
The table below compares biocatalytic and classical resolution techniques.
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Biocatalytic Resolution (e.g., Enzymatic Kinetic Resolution) | Enzyme-catalyzed selective reaction of one enantiomer. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum 50% yield for the unreacted enantiomer (unless DKR is employed). | symeres.commdpi.com |
| Biocatalytic Dynamic Kinetic Resolution (DKR) | Enzyme-catalyzed selective reaction combined with in situ racemization of the unreacted enantiomer. | Theoretical yield of 100% of the desired enantiomer, high enantioselectivity. | Requires an efficient racemization catalyst that is compatible with the enzyme. | nih.govnih.gov |
| Classical Resolution (Diastereomeric Salt Formation) | Formation of separable diastereomeric salts with a chiral resolving agent. | Well-established, scalable, can be cost-effective. | Empirical process, may require screening of multiple resolving agents, loss of at least 50% of the material as the undesired enantiomer. | onyxipca.comwikipedia.org |
Strategies for Derivatization and Functionalization of Aminopiperidinol Scaffolds
The 1-amino-3-piperidinol scaffold possesses two key functional groups, the amino group at the 1-position and the hydroxyl group at the 3-position, which allow for a wide range of derivatization and functionalization reactions. These modifications are crucial for tuning the biological activity and physicochemical properties of the resulting molecules.
The amino group can readily undergo N-alkylation, N-acylation, and reductive amination reactions to introduce a variety of substituents. For example, the synthesis of piperazino-piperidine (B8394093) based CCR5 antagonists has been achieved by utilizing N'-Boc-4-methyl-4-aminopiperidine as a building block, where the Boc-protected amino group is later deprotected and functionalized. nih.gov
The hydroxyl group can be functionalized through esterification, etherification, or conversion to other functional groups. These modifications can significantly impact the molecule's interaction with biological targets. The ability to selectively functionalize either the amino or hydroxyl group, or both, provides a powerful tool for generating diverse libraries of aminopiperidinol derivatives for drug discovery and other applications.
Alkylation and Acylation Reactions at Nitrogen and Oxygen Centers
The presence of a primary amino group at the 1-position and a secondary hydroxyl group at the 3-position on the piperidine ring offers dual sites for functionalization through alkylation and acylation reactions. These reactions are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.
The dual functional groups of piperidinol derivatives enable a variety of derivatization strategies. The exocyclic amino group is amenable to reactions such as reductive alkylation and acylation, while the hydroxyl group can readily undergo esterification, a form of acylation. Synthetic routes often involve multi-step processes that may include alkylation, acylation, and reduction, depending on the desired final compound. ontosight.ai For instance, in the synthesis of related fentanyl analogues, N-alkylation of a secondary amine on the piperidine ring followed by acylation is a key sequence to produce highly potent compounds. nih.gov This highlights the general applicability of these reactions to the piperidine core.
These transformations allow for the introduction of a wide range of substituents, from simple alkyl chains to more complex aromatic and heterocyclic moieties, thereby systematically altering the compound's physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity.
Table 1: Functionalization Reactions at N-1 and O-3 Positions
| Reaction Type | Target Center | Reagents/Conditions | Product Type |
|---|---|---|---|
| Reductive Alkylation | 1-Amino (N-1) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-1-amino-3-piperidinol |
| Acylation | 1-Amino (N-1) | Acyl Chloride, Anhydride | N-Acyl-1-amino-3-piperidinol (Amide) |
Structural Modifications for Tailored Biological Activities
Structural modifications to the 1-amino-3-piperidinol scaffold are critical for optimizing biological activity and selectivity. Research has shown that even minor changes to the molecule can lead to significant differences in potency and target engagement. nih.gov
A key area of investigation for piperidinol derivatives is in the development of novel antimicrobial agents. Studies on related piperidinol compounds have demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) below 5 μg/mL. Structure-activity relationship (SAR) studies on a series of piperidinol derivatives against Mycobacterium abscessus have provided detailed insights into the structural requirements for activity. nih.gov These studies revealed that the piperidinol core acts as an efficient scaffold, targeting the mycolic acid transporter MmpL3. nih.gov
The biological activity is highly dependent on the nature of the substituents. For example, analysis of the interaction between a piperidinol derivative (PIPD1) and the MmpL3 transporter model shows that the amino moiety forms a crucial hydrogen bond with a key aspartate residue (D618), while the hydroxyl group interacts with a tyrosine residue (Y219). nih.gov The SAR studies indicated that steric hindrance and electronic properties of substituents are important. nih.gov For instance, introducing a bulky substituent like ferrocene (B1249389) was found to decrease bactericidal activity. nih.gov Conversely, specific substitutions on an attached phenyl ring, such as with an iodo group, resulted in analogues with promising activity against M. abscessus. nih.gov
Table 2: Impact of Structural Modifications on Antimycobacterial Activity
| Compound ID | Modification | Target | Key Finding |
|---|---|---|---|
| PIPD1 | Methyl substituent on phenyl ring | M. abscessus MmpL3 | Efficient inhibitor against M. abscessus and M. tuberculosis. nih.gov |
| FMD-3 | Fluorine substituent on phenyl ring | M. abscessus MmpL3 | Less active than methyl- or iodo-substituted analogues. nih.gov |
| FMD-62 | Aromatic-substituted piperidine | M. abscessus MmpL3 | Decreased bactericidal activity due to bulky substituent. nih.gov |
Incorporation of Diverse Heterocyclic Moieties (e.g., Indazole, Triazine)
To further expand the chemical diversity and biological scope of 1-amino-3-piperidinol analogues, synthetic strategies often involve the incorporation of other heterocyclic rings, such as indazole and triazine. These moieties are known pharmacophores found in numerous biologically active compounds. nih.govchim.it
Indazole Analogues: The indazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antitumor effects. nih.govnih.gov Synthetic methods to couple a piperidine ring to an indazole core are established. For example, 3-(piperidinyl)-1H-indazoles can be prepared, demonstrating the feasibility of linking these two heterocyclic systems. google.com A plausible route to synthesize 1-amino-3-piperidinol-indazole hybrids would involve reacting a suitable 1-amino-3-piperidinol derivative with a pre-functionalized indazole, for instance, through nucleophilic substitution or cross-coupling reactions.
Triazine Analogues: The 1,3,5-triazine (B166579) (s-triazine) ring is another versatile core used in drug discovery and materials science. chim.itmdpi.com The synthesis of N-substituted amino-s-triazines is often achieved through the sequential, controlled amination of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). researchgate.netresearchgate.net Given that the 1-amino group of 1-amino-3-piperidinol is a primary amine, it can act as a nucleophile to displace the chlorine atoms on the triazine ring. This reaction would allow for the iterative construction of mono-, di-, or tri-substituted triazine derivatives, where the 1-amino-3-piperidinol unit can be attached as a peripheral group or as a linker connecting multiple triazine cores.
Table 3: Strategies for Incorporating Heterocyclic Moieties
| Heterocycle | Synthetic Strategy | Potential Point of Attachment | Resulting Hybrid Structure |
|---|---|---|---|
| Indazole | Nucleophilic substitution or cross-coupling with a functionalized indazole (e.g., halo-indazole). | 1-Amino group of piperidinol attacks an electrophilic carbon on the indazole ring. | Indazolyl-aminopiperidinol |
Computational and Theoretical Investigations of 3 Piperidinol, 1 Amino and Derivatives
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules like 3-Piperidinol, 1-amino- derivatives might interact with protein receptors at an atomic level.
Modeling Binding Modes and Conformations
Molecular docking simulations have been employed to model the binding modes and conformations of piperidine (B6355638) derivatives within the active sites of various receptors. For instance, studies on piperidine-based ligands targeting the σ1 receptor have revealed prototypical patterns of intermolecular interactions. The N-atom of the piperidine ring is often crucial for establishing key interactions within the binding pocket nih.gov. The conformation of the piperidine ring and the orientation of its substituents are critical for achieving a stable binding pose. Docking studies on piperidine derivatives as potential inhibitors for the main protease (Mpro) of SARS-CoV-2 also showed that these ligands fit well within the binding pocket, indicating the formation of stable complexes nih.gov. Similarly, in studies of brassinosteroid analogs, docking results indicated that all analogs adopted a consistent orientation within the receptor complex mdpi.com.
Prediction of Binding Affinities and Interaction Energies
A primary goal of molecular docking is to predict the binding affinity between a ligand and its receptor, often expressed as a binding energy score. Lower binding energy values typically suggest a more stable and favorable interaction. For a series of piperidine derivatives targeting the σ1 receptor, the Gibbs free energy of binding (ΔGbind) was calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach, with values for some derivatives ranging from -9.48 kcal/mol to -10.12 kcal/mol nih.gov. In another study involving piperidine derivatives against the SARS-CoV-2 Mpro, the predicted binding energies ranged from -5.9 to -7.3 kcal/mol nih.gov. These computational predictions are valuable for ranking potential drug candidates and prioritizing them for further experimental testing nih.govnih.gov.
Below is an interactive table summarizing predicted binding affinities for a selection of piperidine derivatives from computational studies.
| Compound/Ligand | Target Receptor | Predicted Binding Affinity (kcal/mol) |
| Piperidine Derivative 4a | σ1 Receptor | -9.48 |
| Piperidine Derivative 20a | σ1 Receptor | -10.12 |
| Piperidine Derivative 21a | σ1 Receptor | -10.06 |
| Piperidine Derivative 22a | σ1 Receptor | -9.97 |
| Piperidine Ligand P8 | SARS-CoV-2 Mpro | -7.3 |
Note: The data represents theoretical predictions from molecular docking and simulation studies and serves as a guide for understanding potential ligand-receptor interactions.
Elucidation of Amino Acid Residues in Binding Pockets
Docking studies provide detailed insights into the specific amino acid residues that are crucial for ligand binding. For piperidine derivatives at the σ1 receptor, analysis revealed interactions with a lipophilic binding pocket consisting of residues such as Leu105, Tyr103, Phe107, Ile124, and Glu172 nih.govresearchgate.net. Hydrogen bonds are often key stabilizing interactions; for example, piperidine ligands targeting SARS-CoV-2 Mpro were shown to form hydrogen bonds with residues like HIS163 and THR26 nih.gov. Identifying these key interacting residues is fundamental for understanding the mechanism of action and for designing new derivatives with improved affinity and selectivity rsc.org.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. These models are essential for predicting the activity of new, unsynthesized molecules.
3D QSAR Methodologies (e.g., CoMFA, CoMSIA)
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools that analyze the steric, electrostatic, and other physicochemical fields of a molecule rutgers.edu. These methods require the three-dimensional alignment of a series of molecules and can generate predictive models of their biological activity nih.govmdpi.commdpi.com. For piperidine-based analogues of cocaine, a CoMFA study was used to explore the binding modes of substituents on the piperidine ring at the dopamine (B1211576) transporter (DAT) nih.gov. The resulting models showed good predictive power, with leave-one-out cross-validated coefficients (q²) as high as 0.849, indicating a robust correlation between the 3D fields and the binding affinity nih.gov. Similarly, 3D-QSAR studies on other classes of compounds have demonstrated high predictive r² values, often exceeding 0.8 or 0.9, validating the models' utility in drug design nih.govresearchgate.netresearchgate.net.
The statistical results from a representative 3D-QSAR study on piperidine analogues are summarized in the table below.
| 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Steric Field Contribution | Electrostatic Field Contribution |
| CoMFA Model 1 | 0.828 | 0.997 | 0.621 | 0.379 |
| CoMFA Model 2 | 0.849 | 0.993 | 0.493 | 0.507 |
Note: q² represents the predictive ability of the model, while r² indicates the goodness of fit. Contributions from steric and electrostatic fields show the relative importance of these properties to the biological activity.
Correlation of Structural Descriptors with Biological Activity Profiles
QSAR models are built by correlating various structural descriptors (e.g., electronic properties, hydrophobicity, steric parameters) with biological activity nih.gov. The contour maps generated from CoMFA and CoMSIA analyses provide a visual representation of these correlations. For instance, in the study of piperidine-based DAT inhibitors, CoMFA contour maps helped to visualize regions where steric bulk or specific electrostatic charges would either enhance or diminish binding affinity nih.gov. These maps serve as a guide for medicinal chemists to rationally design new derivatives. For example, a map might indicate that a bulky, electronegative substituent is required at a specific position on the piperidine ring to improve activity, while another region might require a smaller, electropositive group nih.gov. This information is invaluable for optimizing the pharmacological profile of 3-Piperidinol, 1-amino- derivatives.
Molecular Dynamics (MD) Simulations for Receptor Model Building
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug design and molecular biology, MD simulations are crucial for building and refining three-dimensional (3D) models of protein receptors and understanding their interactions with ligands like piperidine derivatives. nih.gov
The process often begins with homology modeling, where the 3D structure of a target receptor is constructed based on the known structure of a related homologous protein. nih.gov For instance, the 3D model of the human CCR5 receptor, a protein relevant to HIV entry into cells, was built using the high-resolution X-ray structure of bovine rhodopsin as a template. nih.gov Once an initial model is created, MD simulations are employed to refine its structure and explore its dynamic behavior in a simulated physiological environment, often a water box with periodic boundary conditions. nih.govijpras.com
Following receptor model refinement, molecular docking is used to predict the preferred binding orientation of a ligand within the receptor's active site. nih.gov Subsequently, MD simulations of the ligand-receptor complex are performed to assess the stability of the binding pose and to analyze the detailed interactions. rsc.orgnih.gov These simulations can reveal crucial amino acid residues that interact with the ligand, providing insights for structure-based drug design. rsc.orgnih.gov
For example, in a study of piperidine-based compounds binding to the Sigma 1 Receptor (S1R), MD simulations revealed the stability of the ligand-receptor complex over time, as measured by the root mean square deviation (RMSD). nih.gov The simulations identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. nih.gov
Table 1: Key Amino Acid Interactions in Receptor Binding for Piperidine Derivatives
| Receptor | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Sigma 1 Receptor (S1R) | Glu172 | Hydrogen Bond | nih.gov |
| Sigma 1 Receptor (S1R) | Phe107 | π–cation | nih.gov |
| Sigma 1 Receptor (S1R) | Val84, Trp89, Met93, Tyr103, etc. | van der Waals / Hydrophobic | nih.gov |
These detailed interaction models, validated by MD simulations, allow for the rational design of new derivatives with improved affinity and selectivity. nih.gov
Density Functional Theory (DFT) Calculations and Electronic Property Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netscirp.org It is widely applied to calculate various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics like dipole moments and molecular orbital energies. researchgate.netnih.govresearchgate.net
For heterocyclic compounds like piperidine derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-31G), can provide a deep understanding of their structural and electronic nature. nih.govresearchgate.net The calculated properties are essential for developing Structure-Activity Relationships (SAR), which correlate a molecule's features with its biological activity. nih.gov
Key electronic properties derived from DFT calculations include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.
Chemical Potential and Electrophilicity Index: These descriptors help quantify the reactivity of a compound, which can be correlated with its biological function. nih.gov
A theoretical study on a piperine (B192125) derivative, which contains a piperidine ring, used DFT to calculate its electronic properties at different levels of theory. researchgate.net The results showed a significant dipole moment, suggesting the molecule is active and interacts strongly with its environment. researchgate.net
Table 2: Example Electronic Properties Calculated via DFT for a Piperine Derivative
| DFT Level of Theory | Calculated Dipole Moment (Debye) | Reference |
|---|---|---|
| 3-21G | 5.5 | researchgate.net |
| 6-31G | 6.36 | researchgate.net |
| 6-31G** | 7.35 | researchgate.net |
These computational analyses are valuable for predicting the behavior of novel compounds and guiding synthetic efforts toward molecules with desired properties. nih.gov
Mechanistic Studies of Chemical Reactions (e.g., Oxidative Dehydrogenation via Hydrogen Atom Transfer)
Computational methods, particularly DFT, are indispensable for elucidating the mechanisms of complex chemical reactions. One such reaction relevant to amine-containing compounds is oxidative dehydrogenation (ODH), a process that plays a vital role in both biological and synthetic chemistry. uni-konstanz.de This reaction can proceed through various mechanisms, including Hydrogen Atom Transfer (HAT).
HAT is a concerted process involving the transfer of a proton and an electron from one molecule to another. scripps.edu The feasibility of a HAT reaction is largely governed by the relative bond dissociation energies (BDEs) of the bond being broken and the bond being formed. mdpi.com
DFT calculations can be employed to map the entire potential energy surface of a reaction, identifying intermediates, transition states, and calculating activation energies. uni-konstanz.denih.gov This allows for a detailed understanding of the reaction pathway and kinetics.
Table 3: Comparison of Experimental and Computational Activation Parameters for ODH via HAT
| Parameter | Experimental Value | Computational Result | Reference |
|---|---|---|---|
| Activation Enthalpy (ΔH‡) | 20.38 kcal mol⁻¹ | Aligned well with experimental range | uni-konstanz.de |
| Activation Entropy (ΔS‡) | -0.018 kcal mol⁻¹ K⁻¹ | Aligned well with experimental range | uni-konstanz.de |
Such mechanistic studies are crucial for controlling reaction outcomes, optimizing conditions, and designing new catalysts or reagents for selective C-H functionalization. nih.gov By applying these theoretical methods to 3-Piperidinol, 1-amino-, researchers could predict its reactivity and the potential products of its oxidation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Position and Electronic Nature on Biological Activity and Selectivity
The biological activity of piperidinol derivatives can be significantly modulated by the nature and position of various substituents on the molecular scaffold. Studies on a series of piperidinol derivatives designed as inhibitors of the mycolic acid transporter MmpL3 in Mycobacterium abscessus have provided detailed insights into these relationships. nih.gov
Research has shown that steric hindrance is a critical factor. For instance, the introduction of a bulky substituent, such as a ferrocene (B1249389) or an aromatic-substituted piperidine (B6355638), led to a decrease in bactericidal activity. nih.gov Conversely, the presence of a substituent with a certain degree of steric bulk on one of the rings (designated as ring B in the study) appears to be essential for potent biological activity. This is demonstrated by comparing the activity of different analogues: derivatives with a methyl substituent (PIPD1) or an iodo substituent (FMD-88) were more active than a derivative carrying a smaller fluorine atom (FMD-3). nih.gov
The electronic properties of these substituents also play a role, as evidenced by the differing activities of the halogenated compounds. The iodo-substituted analogue (FMD-88) was identified as a particularly promising and active compound against M. abscessus. nih.gov These SAR studies highlight specific sites on the piperidinol scaffold that can tolerate modifications, guiding the design of more potent analogues. nih.gov
| Compound | Key Substituent | Relative Biological Activity | Reference |
|---|---|---|---|
| PIPD1 | Methyl | Active | nih.gov |
| FMD-88 | Iodo | More Active (than FMD-3) | nih.gov |
| FMD-3 | Fluorine | Less Active (than PIPD1, FMD-88) | nih.gov |
| FMD-6 / FMD-62 | Bulky (Ferrocene / Aromatic-piperidine) | Decreased Activity | nih.gov |
Influence of Chirality and Stereochemistry on Pharmacological Profiles
Chirality and stereochemistry are fundamental structural characteristics that can dramatically alter the pharmacological profiles of bioactive molecules, and piperidinol derivatives are no exception. nih.govmdpi.com Enantiomers of the same compound can exhibit vastly different biological properties concerning their pharmacology, metabolism, and toxicology. mdpi.com
In the context of developing selective agonists for the Dopamine (B1211576) D3 Receptor (D3R), the stereochemistry of the piperidinol-like scaffold has been shown to be a key determinant of potency, selectivity, and functional bias. nih.gov Studies on diastereoisomeric pairs of bitopic D3R agonists, which differ only in the chirality at the 2-position of a morpholine (B109124) ring (a related heterocyclic structure), revealed unique pharmacological properties. nih.gov For example, comparing diastereoisomeric pairs such as AB04-95 (trans) and AB04-96 (cis), or AB04-87 (trans) and AB04-88 (cis), demonstrated that stereochemistry significantly modulates their ability to activate G protein pathways versus β-arrestin recruitment. nih.gov
Specifically, the cis-(2S,5S) conformation was found to be a privileged architecture that conferred improved D3R potency and selectivity over the highly homologous D2R. nih.govnih.gov The compound AB04-88, possessing this cis stereochemistry, exhibited significant D3R over D2R selectivity and a bias towards G protein signaling. nih.gov This underscores the critical importance of stereochemistry in achieving functional selectivity, where one stereoisomer can possess a desired biased signaling profile while its counterpart does not. nih.gov
| Compound Pair | Compound | Stereochemistry | Key Pharmacological Observation | Reference |
|---|---|---|---|---|
| Pair 1 | AB04-95 | trans-(2R, 5S) | Diastereoisomers exhibit distinct pharmacological profiles, with the cis-(2S, 5S) conformation conferring improved D3R potency, selectivity, and G protein signaling bias. | nih.gov |
| AB04-96 | cis-(2S, 5S) | |||
| Pair 2 | AB04-87 | trans-(2R, 5S) | ||
| AB04-88 | cis-(2S, 5S) |
Correlations between Structural Features and Pharmacokinetic/Pharmacodynamic Properties
The correlation between a molecule's structural features and its pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential for its development as a potential therapeutic agent. Lipophilicity, or hydrophobicity, is a key molecular property that is strongly correlated with biological activity in quantitative structure-activity relationship (QSAR) studies, as it influences drug absorption, toxicity, and metabolism. mdpi.com
For the piperidinol derivative PIPD1, pharmacokinetic studies have been conducted to determine its properties in vivo. nih.gov Following intraperitoneal administration, the compound yielded promising serum concentrations and demonstrated an elimination half-life of 3.2 hours. nih.gov This type of data is vital for understanding how the compound is processed by a living organism and for establishing a foundation for its potential therapeutic use.
Challenges and Future Directions in 3 Piperidinol, 1 Amino and Analogue Research
Addressing Secondary Pharmacology and Off-Target Effects in Drug Development
A primary hurdle in the development of piperidinol-containing drug candidates is managing their secondary pharmacology and off-target effects. The piperidine (B6355638) core can interact with a wide range of biological targets, which can lead to unintended physiological effects. For instance, research into aryl piperidinol analogues for anti-tuberculosis activity revealed that despite good efficacy, undesirable side effects prevented their further development, a phenomenon potentially linked to the secondary pharmacology of the core structure. nih.gov
Off-target effects can arise from a compound's interaction with structurally related proteins or entirely different classes of biological molecules. Advances in computational drug design and synthetic chemistry now allow for the modular modification of piperidine derivatives to enhance bioavailability and reduce these off-target interactions. pmarketresearch.com Strategies to mitigate these effects include:
Structural Modification: Introducing specific substituents to the piperidine ring to increase selectivity for the intended target.
Stereochemical Control: Utilizing enantiomerically pure forms of chiral compounds like 1-amino-3-piperidinol, as different stereoisomers can have vastly different pharmacological and toxicological profiles.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain the desired activity but alter the off-target binding profile. For example, studies on piperidine-based cocaine analogues showed that replacing an ester with an oxadiazole ring altered the compound's activity at dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. nih.gov
Early and comprehensive screening against a panel of common off-targets is crucial to identify and engineer out these liabilities during the lead optimization phase.
Strategies for Enhancing Therapeutic Index and Efficacy
The therapeutic index—the ratio between a drug's therapeutic and toxic effects—is a critical determinant of its clinical viability. For 1-amino-3-piperidinol analogues, enhancing this index involves maximizing on-target activity while minimizing toxicity and off-target effects.
Key strategies include:
Improving Target Selectivity: High selectivity is essential for minimizing off-target-related toxicity. For example, the piperidine-containing drug Alogliptin is a highly selective inhibitor of dipeptidyl peptidase 4 (DPP-4), with over 10,000-fold greater selectivity against the related proteases DPP-8 and DPP-9. mdpi.com This high degree of selectivity contributes to a favorable safety profile.
Structure-Activity Relationship (SAR) Studies: Systematic exploration of how chemical structure relates to biological activity allows for the rational design of more potent and selective compounds. This involves synthesizing and testing a library of analogues to identify key structural features that govern efficacy. nih.gov
The following table outlines common medicinal chemistry approaches for optimizing the properties of piperidine-based compounds.
| Strategy | Objective | Example Application |
|---|---|---|
| Targeted Substitution | Increase potency and selectivity | Adding functional groups to the piperidine ring to enhance binding to the primary biological target. ajchem-a.com |
| Chiral Synthesis | Isolate the most active and least toxic stereoisomer | Using asymmetric synthesis to produce a single enantiomer, as different isomers can have distinct biological activities. nih.gov |
| Scaffold Hopping | Improve novelty and ADME properties | Replacing the piperidine core with a different heterocyclic system while maintaining key binding interactions. |
| Modulating Physicochemical Properties | Enhance bioavailability and metabolic stability | Altering properties like lipophilicity (LogP) and polar surface area (PSA) to improve drug-like characteristics. mdpi.com |
Development of Sustainable and Scalable Synthetic Routes for Industrial Application
The transition from laboratory-scale synthesis to industrial-scale manufacturing presents significant challenges, including cost, safety, and environmental impact. For chiral amines like 1-amino-3-piperidinol, traditional synthetic methods often rely on harsh reagents, multi-step processes, and difficult-to-remove impurities. mdpi.com
A major focus in modern process chemistry is the development of "green" and scalable synthetic routes. Biocatalysis, using enzymes to perform chemical transformations, has emerged as a powerful alternative. nih.gov For instance, the synthesis of enantiomerically pure (R)- and (S)-3-amino-1-Boc-piperidine has been achieved in a single step using immobilized ω-transaminases. beilstein-journals.org This biocatalytic method offers high yield and high enantiomeric excess, starting from a commercially available prochiral substrate. beilstein-journals.org
Key advantages of biocatalytic routes include:
High Selectivity: Enzymes provide excellent stereoselectivity, eliminating the need for chiral separation steps. nih.gov
Mild Reaction Conditions: Reactions are typically run in aqueous media under ambient temperature and pressure, reducing energy consumption and improving safety. nih.gov
Reduced Environmental Impact: Biocatalysis avoids the use of heavy metals and hazardous reagents common in traditional organic synthesis. nih.gov
The development of a practical and scalable synthesis was a key challenge for the drug candidate PF-04449913, which contains a substituted piperidine core. mdpi.com The initial route required the use of sodium azide (B81097), which poses safety concerns on a large scale. mdpi.com A revised route employing transaminases was developed to install the primary amine functionality safely and efficiently. mdpi.com
Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas
The structural versatility of the piperidine scaffold allows it to be adapted for a wide array of biological targets, making it a "privileged structure" in drug discovery. researchgate.net While historically prominent in central nervous system (CNS) drugs, research on 1-amino-3-piperidinol and its analogues is expanding into new therapeutic domains. pmarketresearch.com
Current and emerging therapeutic areas for piperidine derivatives include:
Oncology: As foundational structures in kinase inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors used to treat blood cancers. pmarketresearch.com
Metabolic Diseases: In dipeptidyl peptidase 4 (DPP-4) inhibitors like Alogliptin for the treatment of diabetes. mdpi.com
Neurodegenerative Diseases: As core components of novel therapies targeting amyloid-beta plaques in Alzheimer's disease. pmarketresearch.comajchem-a.com
Neuropathic Pain: In the development of σ1 receptor antagonists and dual agonists of μ-opioid and σ1 receptors. encyclopedia.pub
Infectious Diseases: In the exploration of novel agents with anti-tuberculosis activity. nih.gov
The continued exploration of compound libraries containing the 1-amino-3-piperidinol motif against diverse biological screens is likely to uncover entirely new mechanisms of action and therapeutic applications.
Integration of Advanced Computational Modeling with Experimental Validation
The integration of computational modeling with experimental validation has become an indispensable strategy in modern drug discovery, accelerating the design-synthesize-test cycle. emanresearch.org For complex scaffolds like 1-amino-3-piperidinol, in silico tools are crucial for predicting biological activity, understanding molecular interactions, and prioritizing synthetic targets.
This integrated workflow typically involves:
Target Prediction and Virtual Screening: Web-based tools like SwissTargetPrediction can be used to identify the most likely protein targets for new piperidine derivatives based on their chemical structure. clinmedkaz.org This allows researchers to focus experimental efforts on the most promising biological pathways.
Molecular Docking and Simulation: Once a target is identified, molecular docking programs can predict the binding mode of a ligand within the protein's active site. nih.gov This is often followed by molecular dynamics simulations to assess the stability of the predicted binding pose and identify key interactions, such as hydrogen bonds, that contribute to affinity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structures of a series of compounds with their biological activities to create predictive models that can guide the design of more potent analogues. arabjchem.org
Experimental Validation: The predictions from computational models must be confirmed through experimental testing. nih.gov For example, after computational docking predicted the binding site of a compound on tubulin, thermophoresis assays were used to experimentally validate the interaction and affinity. nih.gov
This synergistic approach optimizes the use of resources by reducing the number of compounds that need to be synthesized and tested, ultimately speeding up the process of identifying promising drug candidates. clinmedkaz.org
The following table summarizes various computational tools and their applications in the study of piperidine derivatives.
| Computational Tool/Method | Application | Reference |
|---|---|---|
| SwissTargetPrediction | Predicts potential protein targets for a small molecule. | clinmedkaz.org |
| PASS (Prediction of Activity Spectra for Substances) | Predicts the spectrum of possible pharmacological activities. | clinmedkaz.org |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. | researchgate.netnih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity to guide the design of new compounds. | arabjchem.org |
| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to understand properties like reactivity and orbital energies. | researchgate.netresearchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-amino-3-piperidinol, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthesis of 1-amino-3-piperidinol typically involves acylation or alkylation of piperidine precursors. For example, spiro-piperidine derivatives are synthesized via acylation of 1-benzyl-4-piperidone under controlled temperatures (50–80°C) in inert solvents like THF or dichloromethane . Optimization includes adjusting stoichiometry, solvent polarity, and catalyst selection (e.g., palladium for hydrogenation). Replicate reactions with varying pH and temperature to identify yield-maximizing conditions. Validate purity using HPLC or GC-MS, as commercial suppliers often lack analytical data .
Q. How can researchers characterize the structural and physicochemical properties of 1-amino-3-piperidinol?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR : Assign stereochemistry via H and C NMR, focusing on coupling constants for axial/equatorial substituents.
- Mass Spectrometry : Compare fragmentation patterns with NIST reference data (e.g., molecular ion m/z for 3-piperidinol derivatives) .
- Computational Modeling : Calculate molecular descriptors (e.g., TPSA, LogP) using PubChem data to predict solubility and bioavailability .
- Thermal Analysis : Determine melting/boiling points experimentally, as theoretical values (e.g., 296.8°C for benzyl-piperidinol analogs) may vary with substituents .
Q. What frameworks ensure rigorous experimental design when studying 1-amino-3-piperidinol’s bioactivity?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For example:
- Feasibility : Use pilot studies to assess compound stability in biological buffers.
- Novelty : Compare bioactivity against structurally related compounds (e.g., 1-nitroso-3-piperidinol or 1-acetyl-6-propyl derivatives) .
- Ethical Compliance : Follow OECD guidelines for cytotoxicity assays to minimize animal use .
Advanced Research Questions
Q. How can contradictory data in synthetic yields or bioactivity profiles be resolved?
- Methodological Answer : Contradictions often arise from impurities or unaccounted stereochemical effects.
- Purity Validation : Use orthogonal methods (e.g., HPLC + IR spectroscopy) to confirm compound identity, especially when suppliers provide limited data .
- Stereochemical Analysis : Employ chiral chromatography or X-ray crystallography to resolve enantiomeric discrepancies, as seen in (S)-1-benzyl-3-hydroxypiperidine studies .
- Statistical Robustness : Apply ANOVA or Bayesian meta-analysis to reconcile bioactivity variations across studies .
Q. What computational strategies predict the reactivity of 1-amino-3-piperidinol in catalytic systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with catalytic surfaces (e.g., palladium) using software like GROMACS, referencing parameters from PubChem’s 3D conformer database .
- DFT Calculations : Optimize transition-state geometries for amination or alkylation steps. Compare activation energies of different pathways (e.g., SN1 vs. SN2 mechanisms).
- Machine Learning : Train models on existing piperidine reaction datasets to predict optimal catalysts or solvents .
Q. How can researchers design derivatives of 1-amino-3-piperidinol with enhanced pharmacokinetic properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents at the 1-amino and 3-hydroxyl positions. For example, introducing acetyl or propyl groups alters LogP and membrane permeability .
- In Silico ADMET : Use tools like SwissADME to predict absorption (e.g., Caco-2 permeability) and metabolism (CYP450 inhibition) .
- In Vivo Validation : Test lead compounds in zebrafish models for bioavailability, referencing protocols from spiro-piperidine studies .
Data Reporting and Validation
Q. What are best practices for reporting synthetic and analytical data to ensure reproducibility?
- Methodological Answer :
- Detailed Appendices : Include raw NMR spectra, chromatograms, and reaction logs, following IUPAC’s guidelines for chemical data .
- Replication Protocols : Specify equipment calibration (e.g., GC-MS column type) and lot numbers for critical reagents .
- Negative Results : Publish failed reaction conditions (e.g., solvent incompatibility) to aid troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
